N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide
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Overview
Description
N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide is a chemical compound that belongs to the class of azidotetrazolopyrimidines
Preparation Methods
The synthesis of N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide typically involves the reaction of appropriate pyrimidine derivatives with azide reagents under specific conditions. The synthetic route may include steps such as nucleophilic substitution, cyclization, and azidation. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a triazole ring fused to the pyrimidine core, offering different chemical properties and reactivity.
Azinyl azolyl pyrimidines: These compounds are hybrid molecules with multiple nitrogen-containing rings, used in coordination chemistry and material science
Properties
CAS No. |
3210-48-8 |
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Molecular Formula |
C6H5N9O |
Molecular Weight |
219.16 g/mol |
IUPAC Name |
N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide |
InChI |
InChI=1S/C6H5N9O/c1-3(16)9-4-5(10-12-7)8-2-15-6(4)11-13-14-15/h2H,1H3,(H,9,16) |
InChI Key |
FOOCZJAVGIQQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=CN2C1=NN=N2)N=[N+]=[N-] |
Origin of Product |
United States |
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